5-Methylaminomethyl-2-thiouridine

Descripción general

Descripción

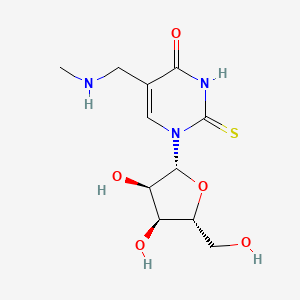

5-Methylaminomethyl-2-thiouridine is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the accurate decoding of genetic information during protein synthesis. This compound is particularly significant in the context of the wobble position of tRNA, where it helps maintain the fidelity of translation by ensuring proper base-pairing with mRNA codons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylaminomethyl-2-thiouridine typically involves the modification of uridine. One common method includes the methylation of 5-aminomethyl-2-thiouridine. This process can be catalyzed by specific methyltransferases such as MnmM in Bacillus subtilis . The reaction conditions often require the presence of S-adenosyl-L-methionine as a methyl donor.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar biochemical pathways as those observed in laboratory settings. The use of recombinant DNA technology to express the necessary enzymes in bacterial systems is a potential approach for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylaminomethyl-2-thiouridine undergoes various chemical reactions, including:

Oxidation: This reaction can alter the sulfur atom in the thiouridine moiety.

Reduction: The compound can be reduced to modify the thiol group.

Substitution: Common substitutions involve the amino and methyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various alkylating agents can be used to introduce different functional groups.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Aplicaciones Científicas De Investigación

Biochemical Significance

5-Methylaminomethyl-2-thiouridine is primarily found in the wobble position of tRNA anticodons, where it contributes to the fidelity and efficiency of protein synthesis. The presence of the methylaminomethyl group enhances base pairing stability with guanine (G), which is crucial for accurate codon recognition during translation. This modification is particularly evident in tRNAs that decode lysine, glutamic acid, glutamine, glycine, and arginine codons .

Table 1: Summary of Research Findings on this compound

Applications in Biotechnology

-

Synthetic Biology:

- The modification's ability to stabilize tRNA interactions makes it a candidate for engineering more robust expression systems in synthetic biology. By incorporating this modified nucleoside into synthetic constructs, researchers can enhance protein yield and fidelity during translation.

- Antibiotic Development:

- Cancer Research:

Mecanismo De Acción

The primary mechanism of action of 5-Methylaminomethyl-2-thiouridine involves its role in the wobble position of tRNA. This position is critical for the accurate pairing of tRNA with mRNA codons during translation. The compound enhances the stability of the tRNA-mRNA interaction, reducing errors and frameshifting. It achieves this by forming unique base-pairing interactions that are more flexible than standard Watson-Crick pairs .

Comparación Con Compuestos Similares

- 5-Aminomethyl-2-thiouridine

- 5-Carboxymethylaminomethyl-2-thiouridine

- 5-Methylaminomethyl-2-selenouridine

Comparison: 5-Methylaminomethyl-2-thiouridine is unique due to its specific methylaminomethyl group, which provides distinct chemical properties and biological functions. Compared to its analogs, it offers enhanced stability and specificity in tRNA interactions, making it particularly valuable in studies of translation fidelity .

Actividad Biológica

5-Methylaminomethyl-2-thiouridine (mnm^5s^2U) is a modified nucleoside found at the wobble position of certain tRNAs, playing a crucial role in translational fidelity and efficiency. This article explores its biological activity, biosynthesis, and functional significance based on diverse research findings.

Overview of this compound

This compound is a derivative of uridine that contains both methyl and thiol modifications. It is predominantly found in the tRNA of prokaryotes, particularly in Escherichia coli and various Gram-positive bacteria. The modification at the wobble position (position 34) enhances the decoding process by stabilizing tRNA structure and influencing codon recognition.

Biosynthesis Pathway

The biosynthesis of mnm^5s^2U involves several enzymatic steps, primarily catalyzed by the bifunctional enzyme MnmC. This enzyme facilitates the conversion of 5-carboxymethylaminomethyl-2-thiouridine (cmnm^5s^2U) to mnm^5s^2U through demodification and subsequent methylation reactions. The pathway can be summarized as follows:

- Formation of cmnm^5s^2U : The initial step involves the addition of a carboxymethylaminomethyl group to uridine.

- Demodification to nm^5s^2U : MnmC catalyzes the removal of the carboxymethyl group.

- Methylation to mnm^5s^2U : Finally, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity in MnmC adds a methyl group to produce mnm^5s^2U.

Biological Activity and Functional Significance

The biological activity of mnm^5s^2U is closely linked to its role in tRNA function:

- Codon Recognition : mnm^5s^2U enhances the decoding accuracy by preferentially stabilizing interactions with cognate codons while discriminating against near-cognate codons. This selectivity is crucial for maintaining translational fidelity, particularly at UAG stop codons where readthrough can lead to significant cellular consequences .

- Translational Efficiency : The presence of mnm^5s^2U in tRNA has been shown to increase translational efficiency by reducing frameshifting events during protein synthesis. Studies indicate that its absence can lead to synthetic lethality and heightened sensitivity to environmental stresses such as pH fluctuations .

Research Findings and Case Studies

Several studies have investigated the impact of mnm^5s^2U on cellular function:

- Mutant Analysis in E. coli : Research involving E. coli mutants deficient in mnm^5s^2U biosynthesis demonstrated reduced readthrough at UAG codons, highlighting the modification's role in maintaining translational accuracy .

- Oxidative Stress Response : A study monitored the stability of modified tRNAs under oxidative stress conditions, revealing that oxidative damage significantly affects tRNA modifications, including mnm^5s^2U, which may compromise translational fidelity during stress responses .

- Structural Studies : Crystallographic analyses have provided insights into how mnm^5s^2U modifies tRNA structure, facilitating enhanced base stacking and overall stability of the anticodon stem-loop region .

Table 1: Summary of Biological Functions of mnm^5s^2U

| Function | Description |

|---|---|

| Codon Discrimination | Enhances recognition of cognate over near-cognate codons |

| Translational Fidelity | Reduces error rates and frameshifting during protein synthesis |

| Stress Response | Modulates tRNA stability under oxidative stress |

Table 2: Key Enzymes Involved in Biosynthesis

| Enzyme | Function | Organism |

|---|---|---|

| MnmC | Catalyzes final steps in mnm^5s^2U biosynthesis | E. coli, Gram-positive bacteria |

| MnmA | Thiolation at position 2 of uridine | E. coli |

| MnmE/MnmG | Initial modification steps leading to cmnm^5s^2U | E. coli |

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVKEKIORVUWDR-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186517 | |

| Record name | 5-Methylaminomethyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32860-54-1 | |

| Record name | 5-Methylaminomethyl-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32860-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylaminomethyl-2-thiouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylaminomethyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.